3-(Tert-butyl)azetidin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
3-tert-butylazetidin-3-ol |
InChI |
InChI=1S/C7H15NO/c1-6(2,3)7(9)4-8-5-7/h8-9H,4-5H2,1-3H3 |
InChI Key |
YFJXGFXMZRNXNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1(CNC1)O |
Origin of Product |
United States |
Chemical Transformations and Functionalization of 3 Tert Butyl Azetidin 3 Ol Derivatives
Reactions at the Hydroxyl Group (C-3 Position)
The tertiary hydroxyl group at the C-3 position is a key site for functionalization, although its steric hindrance, conferred by the adjacent tert-butyl group, can influence reactivity and necessitate specific reaction conditions.
The oxidation of the 3-hydroxyl group provides access to the corresponding 3-azetidinone, a valuable synthetic intermediate. Given the absence of a hydrogen atom on the carbinol carbon, standard oxidation methods that rely on C-H bond cleavage are not applicable. However, methods suitable for tertiary alcohols can be employed.
A common strategy for oxidizing N-protected 3-hydroxyazetidines to their corresponding ketones is the Swern oxidation and its variations. For instance, the oxidation of 1-(tert-butoxycarbonyl)-3-hydroxyazetidine can be achieved using a combination of ethanedioyl chloride (or oxalyl chloride), dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine (B128534) in a solvent such as dichloromethane. chemicalbook.com This process involves the formation of an alkoxysulfonium intermediate, which then undergoes elimination to yield the ketone. The steric bulk of the tert-butyl group at the C-3 position may require optimized conditions, such as elevated temperatures or longer reaction times, to achieve high conversion.
Another approach involves gold-catalyzed oxidative cyclization of N-propargylsulfonamides, which generates azetidin-3-one (B1332698) structures. nih.gov While this is a method for ring synthesis rather than direct oxidation of a pre-formed alcohol, it highlights a modern approach to accessing the azetidin-3-one core. nih.gov The synthesis of these ketones is significant as they are key intermediates for various pharmaceuticals. chemicalbook.com
Table 1: Representative Oxidation Conditions for 3-Hydroxyazetidines
| Precursor | Reagents | Solvent | Conditions | Product | Ref |
|---|
Note: This table presents a general method for a related compound, which can be adapted for 3-(tert-butyl)azetidin-3-ol derivatives.
The hydroxyl group can be converted into esters and ethers to modify the molecule's properties or to introduce new functional handles.
Esterification: The formation of esters from the sterically hindered tertiary alcohol typically requires reactive acylating agents. Standard Fischer esterification with carboxylic acids is often inefficient. More effective methods include the use of acyl chlorides or acid anhydrides in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct. For particularly challenging cases, coupling reagents used in peptide synthesis, like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can facilitate the reaction between a carboxylic acid and the alcohol.
Etherification: Synthesis of ethers from tertiary alcohols can be accomplished via the Williamson ether synthesis, though SN2-type reactions are hindered. A more viable approach involves the formation of a tertiary carbocation intermediate under acidic conditions, followed by trapping with an alcohol (to form an ether) or using an alkylating agent like a tertiary alkyl halide. Alternatively, methanolic hydrochloric acid has been shown to be effective for the derivatization of various lipids, a process that could be adapted for ether formation. nih.gov The extraction and derivatization can be performed efficiently using tert-butyl methyl ether/methanol (MTBE/MeOH), which offers a less toxic alternative to traditional chloroform-based methods. nih.gov
Direct nucleophilic substitution of the hydroxyl group is difficult due to its poor leaving group ability. Therefore, it must first be activated by converting it into a better leaving group, such as a sulfonate ester (e.g., tosylate, mesylate) or a halide.
The activation step involves reacting the alcohol with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base. Once activated, the derivative can undergo nucleophilic substitution. Given the tertiary nature of the C-3 carbon, the substitution likely proceeds through an SN1 mechanism, involving the formation of a stabilized azetidin-3-yl cation. The stability of this cation is crucial for the reaction to proceed.
The chlorosulfonyl group is noted for enhancing reactivity towards nucleophiles, making it a useful moiety for further functionalization via nucleophilic substitution. evitachem.com Ring-strained heterocycles like azetidines can undergo nucleophilic ring-opening reactions when the nitrogen atom is electrophilically activated. nih.gov While this typically involves cleavage of the C-N bond, it underscores the inherent reactivity of the strained ring system which can influence substitution reactions at the C-3 position. nih.gov
Functionalization of the Azetidine (B1206935) Nitrogen Atom
The secondary amine of the azetidine ring is a prime site for introducing substituents, which can significantly alter the molecule's biological activity and physicochemical properties. These reactions are typically performed on a deprotected azetidine ring or on a substrate where the hydroxyl group is protected.
N-Alkylation: The nitrogen atom can be readily alkylated using various methods. The most direct approach is the reaction with alkyl halides (e.g., alkyl iodides, bromides, or chlorides) in the presence of a base to scavenge the resulting hydrohalic acid. Another powerful method is reductive amination, which involves the reaction of the azetidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride.
N-Arylation: The introduction of aryl groups at the nitrogen atom is commonly achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. cmu.edu This reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the azetidine nitrogen with an aryl halide or triflate. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with the sterically demanding azetidine substrate. cmu.edu
In many synthetic sequences, the azetidine nitrogen is protected to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is one of the most common protecting groups used for this purpose due to its stability under many reaction conditions and its relatively straightforward removal.
The cleavage of the N-Boc group is typically accomplished under acidic conditions. mdpi.comresearchgate.net A standard method involves treatment with strong acids like trifluoroacetic acid (TFA) in a solvent like dichloromethane, or with hydrochloric acid (HCl) in solvents such as dioxane or ethyl acetate. researchgate.netnih.govchemicalbook.com
To accommodate sensitive functional groups elsewhere in the molecule, milder deprotection methods have been developed. One such method uses oxalyl chloride in methanol, which can remove the Boc group at room temperature in good to excellent yields. nih.govrsc.org Other strategies include the use of deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and p-toluenesulfonic acid, which can act as both the solvent and the catalyst for deprotection. mdpi.com Additionally, thermal deprotection in continuous flow reactors offers a solvent-dependent method for selective N-Boc cleavage. nih.gov
Table 2: Common N-Boc Deprotection Strategies
| Reagents | Solvent | Conditions | Advantages | Ref |
|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Fast, effective | researchgate.netnih.govchemicalbook.com |
| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate | Room Temperature | Common, inexpensive | researchgate.netnih.gov |
| Oxalyl Chloride | Methanol | Room Temperature | Mild conditions | nih.govrsc.org |
| Choline Chloride:pTSA (DES) | Neat | Room Temperature | Green, efficient | mdpi.com |
Modifications of the Tert-butyl Group and its Influence on Reactivity
The tert-butyl group, a defining feature of this compound, significantly influences the molecule's reactivity and properties due to its distinct steric and electronic characteristics. Comprising a quaternary carbon atom bonded to three methyl groups, it is one of the bulkiest alkyl groups. This steric hindrance can shield adjacent functional groups, including the azetidine ring and the hydroxyl group, from reacting with other molecules. nih.gov Furthermore, the tert-butyl group is generally considered chemically inert due to the strength of its C-H and C-C bonds, making its direct modification challenging. chemrxiv.org
Electronically, the tert-butyl group acts as a weak electron-donating group through inductive effects and carbon-carbon hyperconjugation. stackexchange.com This electron-donating nature can influence the reactivity of the aromatic ring in electrophilic substitution reactions, generally acting as an ortho-para director. stackexchange.com However, its primary influence in the context of the azetidine scaffold is steric. For instance, the bulk of the tert-butyl group can direct the regioselectivity of reactions, preventing reagents from accessing certain positions. nih.gov
Despite its reputation for being unreactive, recent advancements in catalysis have enabled the functionalization of the seemingly inert C-H bonds of a tert-butyl group. chemrxiv.org One notable method is the non-directed catalytic hydroxylation of sterically congested primary C-H bonds. This process utilizes an electron-poor manganese catalyst in a specialized solvent to activate hydrogen peroxide, generating a powerful manganese-oxo species capable of oxidizing the tert-butyl C-H bonds. chemrxiv.org This approach allows for the conversion of the tert-butyl group into a primary alcohol, effectively transforming it into a functional group for further synthetic elaboration. chemrxiv.org
In biological systems, the tert-butyl group is also subject to metabolic transformations, primarily through oxidation by cytochrome P450 (CYP) enzymes. hyphadiscovery.com This process typically involves hydroxylation to form a primary alcohol, which can then be further oxidized to an aldehyde and then a carboxylic acid. hyphadiscovery.com For example, the metabolism of the antiviral drug nelfinavir (B1663628) involves the hydroxylation of its tert-butyl group by CYP2C19. hyphadiscovery.com This bio-transformation underscores that under specific enzymatic conditions, the tert-butyl group can be a site for chemical modification.
| Characteristic | Influence | Example Reaction Type |
|---|---|---|
| Steric Hindrance | Shields adjacent functional groups; directs regioselectivity of reactions. nih.gov | Nucleophilic attack on the azetidine ring. |
| Electronic Effect | Weak electron-donating group (inductive effect and hyperconjugation). stackexchange.com | Electrophilic aromatic substitution (ortho-para directing). stackexchange.com |
| Chemical Inertness | Resistant to many standard chemical transformations due to strong C-H and C-C bonds. chemrxiv.org | Attempted functionalization under mild conditions. |
Ring-Opening and Ring-Expansion Reactions of Azetidine Derivatives
The four-membered azetidine ring is characterized by significant ring strain, which is a key driver for a variety of chemical transformations. This inherent strain makes the ring susceptible to cleavage, leading to ring-opening and ring-expansion reactions that can produce a diverse array of more complex molecular architectures. unife.itrsc.org These reactions provide powerful synthetic routes to functionalized acyclic amines or larger, more stable heterocyclic systems. nih.govclockss.org
Strain-release processes are reactions in which the high potential energy of the strained azetidine ring is released, driving the formation of a more stable product. These reactions are fundamental to the functionalization of azetidine derivatives. unife.it A prominent strategy involves the use of highly strained intermediates, such as azabicyclo[1.1.0]butanes, which can be generated in situ. The addition of nucleophilic organometallic species to these intermediates leads to the selective formation of 3-substituted azetidines through a strain-release mechanism. rsc.org
Another powerful method is radical strain-release photocatalysis. unife.itchemrxiv.org In this approach, radical intermediates are intercepted by strained systems like azabicyclo[1.1.0]butanes, leading to the formation of difunctionalized azetidines in a single step. unife.itunipd.it This method leverages the energy of visible light to generate the necessary radical species under mild conditions. chemrxiv.org
Nucleophilic ring-opening is another common strain-release pathway, particularly for activated azetidine derivatives such as azetidinium salts. researchgate.net The quaternization of the azetidine nitrogen makes the ring highly susceptible to attack by nucleophiles. This reaction results in the cleavage of a C-N bond, yielding functionalized 3-aminopropyl derivatives. researchgate.net The regioselectivity of the nucleophilic attack can often be controlled by the substituents on the azetidine ring.
The inherent strain of the azetidine ring can be harnessed to synthesize larger, more complex heterocyclic systems like pyrrolidines (five-membered rings) and piperidines (six-membered rings). These ring-expansion reactions are valuable tools in synthetic organic chemistry.
One pathway involves the rearrangement of suitably functionalized azetidines. For example, 3-vinylazetidin-3-ols can undergo a domino reaction involving a Heck arylation followed by an acid-catalyzed rearrangement and ring-opening by the internal hydroxyl group to afford 2,3,4-trisubstituted dihydrofurans. researchgate.net While this specific example yields an oxygen-containing heterocycle, similar principles can be applied to form nitrogen-containing rings.
A more direct route to pyrrolidines and piperidines involves the aza-Michael addition of amines to methyl 2-(azetidin-3-ylidene)acetates. nih.gov This reaction leads to the formation of products where a pyrrolidine (B122466) or piperidine (B6355638) ring is attached to the C3 position of the original azetidine. nih.gov
Furthermore, direct cyclization methods can be employed to convert acyclic precursors into larger rings, sometimes involving azetidine intermediates. The Mitsunobu reaction of 1,3- and 1,5-diols with N-nonsubstituted sulfonamides can directly yield azetidine and piperidine ring systems, respectively, showcasing the synthetic relationship between these heterocycles. clockss.org Similarly, the cyclization of di-tosylates derived from amino acid precursors with various amines is a known route to substituted piperidines. niscpr.res.inresearchgate.net
| Starting Material | Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| Azabicyclo[1.1.0]butanes | Organometallic species | 3-Arylated azetidines | rsc.org |
| Azabicyclo[1.1.0]butanes | Sulfonyl imines, organic photosensitizer, visible light | Difunctionalized azetidines | unife.it |
| 3-Vinylazetidin-3-ols | Aryl iodides, Pd(OAc)₂, PPh₃, AgTFA, TfOH | Dihydrofurans | researchgate.net |
| tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | Pyrrolidine, DBU | Azetidine-substituted pyrrolidine | nih.gov |
| tert-Butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | Piperidine, DBU | Azetidine-substituted piperidine | nih.gov |
| 1,3-Diols | Tosylamide, (Cyanomethylene)tributylphosphorane (CMBP) | Azetidines | clockss.org |
| 1,5-Diols | Tosylamide, (Cyanomethylene)tributylphosphorane (CMBP) | Piperidines | clockss.org |
Computational and Theoretical Investigations of 3 Tert Butyl Azetidin 3 Ol and Azetidine Systems
Quantum Chemical Calculations on Azetidine (B1206935) Ring Strain and Stability
The defining feature of the azetidine ring is its significant ring strain, which dictates its stability and chemical reactivity. Quantum chemical calculations have been instrumental in quantifying this strain and understanding the factors that influence the stability of the four-membered ring.
The ring-strain energy of the parent azetidine molecule is calculated to be approximately 25.2–25.4 kcal/mol. researchgate.netrsc.org This value is a consequence of bond angle distortion from the ideal sp³ hybridization and torsional strain. The reactivity of azetidines is largely driven by this considerable ring strain. rsc.orgresearchwithrutgers.com However, the ring is significantly more stable than that of the three-membered aziridine (B145994) ring, making azetidines easier to handle while still possessing unique reactivity that can be triggered under appropriate conditions. rsc.orgresearchwithrutgers.com
Computational studies provide a comparative analysis of ring strain among various cyclic amines, highlighting the unique position of azetidine.
Table 1: Comparison of Ring-Strain Energies in Cyclic Compounds
| Compound | Ring-Strain Energy (kcal/mol) |
|---|---|
| Piperidine (B6355638) | 0 |
| Pyrrolidine (B122466) | 5.8 |
| Azetidine | 25.2 |
| Cyclobutane | 26.4 |
| Aziridine | 26.7 |
| Cyclopropane | 27.6 |
Data sourced from references researchgate.net.
Mechanistic Studies of Azetidine Formation Reactions
Computational modeling is a crucial tool for elucidating the mechanisms of reactions used to synthesize azetidines. mit.edu Theoretical studies provide insights into reaction pathways, transition states, and the factors controlling regioselectivity and stereoselectivity.
One of the most studied methods for azetidine synthesis is the aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene. nih.govresearchgate.net Mechanistic investigations suggest that this reaction can proceed through either the excited singlet or triplet state of the imine. researchgate.net Schindler's laboratory reported a visible-light-mediated intermolecular aza Paternò-Büchi reaction using 2-isoxazoline-3-carboxylates as oxime precursors. rsc.orgresearchgate.net The reaction is initiated by a photocatalyst that activates the precursor via triplet energy transfer. rsc.org Computational models have been developed to predict which reactant pairs will successfully form azetidines by calculating their frontier orbital energy match. mit.edu
Other synthetic routes have also been investigated computationally:
Intramolecular Cyclization : Base-promoted intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines is a common strategy. researchgate.net Quantum chemical investigations of these reactions have helped to explain the regio- and stereoselectivity, providing a theoretical basis for Baldwin's rules for the ring opening of related oxiranes. acs.org
Radical Cyclization : DFT calculations have been employed to understand the preference for the 4-exo-dig cyclization over the 5-endo-dig pathway in the copper-catalyzed photoinduced radical cyclization of ynamides to form azetidines. nih.gov These studies indicated that the 4-exo-dig process is kinetically favored. nih.gov
Norrish–Yang Cyclization : This photochemical reaction involves a 1,5-hydrogen abstraction followed by ring closure to form azetidinols from α-aminoacetophenones. beilstein-journals.org The mechanism proceeds through a 1,4-biradical intermediate. beilstein-journals.org
Computational studies allow researchers to prescreen potential substrates and reaction conditions, accelerating the discovery of new and efficient synthetic methods for a wide variety of azetidine compounds. mit.edu
Conformational Analysis of 3-Substituted Azetidines and Azetidinols
The four-membered azetidine ring is not planar and exists in puckered conformations. The nature and position of substituents on the ring significantly influence its conformational preferences. Computational methods, including ab initio Hartree-Fock (HF) and Density Functional Theory (DFT), are used to explore these conformations. nih.gov
For the parent azetidine, the ring undergoes a rapid puckering motion. However, for 3-substituted azetidines like 3-(tert-butyl)azetidin-3-ol, the substituents introduce a higher barrier to this inversion. The bulky tert-butyl group and the hydroxyl group at the C3 position play a crucial role in determining the most stable conformation.
Theoretical studies on L-azetidine-2-carboxylic acid show that the four-membered ring can adopt either a puckered structure depending on the backbone conformation. nih.gov The less puckered nature of the azetidine ring compared to the five-membered proline ring leads to distinct structural changes. nih.gov In peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids, computational and spectroscopic studies have identified interesting intramolecular hydrogen bonds, such as a main-chain-to-side-chain interaction that forms a six-membered pseudo-cycle. researchgate.net This hydrogen bond connects the azetidine ring nitrogen to the amide NH of the subsequent residue, influencing the local conformation. researchgate.net
For this compound, conformational analysis would focus on:
Ring Puckering : Determining the pucker angle and the pseudo-rotational coordinates.
Substituent Orientation : The preference for the tert-butyl and hydroxyl groups to be in axial or equatorial-like positions. The bulky tert-butyl group is expected to strongly favor an equatorial position to minimize steric strain.
Intramolecular Hydrogen Bonding : The potential for a hydrogen bond between the hydroxyl group and the ring nitrogen atom, which would further stabilize a specific conformation.
These computational analyses provide a detailed picture of the three-dimensional structure of substituted azetidinols, which is essential for understanding their biological activity and reactivity.
Electronic Structure and Reactivity Predictions
The electronic structure of a molecule governs its reactivity. Computational chemistry provides key insights into the electronic properties of this compound and related azetidines, allowing for the prediction of their chemical behavior.
Key electronic properties investigated computationally include:
Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. For azetidines, the HOMO is typically localized on the nitrogen atom, indicating its nucleophilic character. The distribution and energy of the LUMO indicate the most likely sites for nucleophilic attack. Computational models that calculate FMO energies have been used to successfully predict the outcome of azetidine-forming reactions. mit.edu
Partial Atomic Charges : Methods such as Charge Model 4 (CM4) are used to calculate partial atomic charges, revealing the electron distribution within the molecule. nih.gov In this compound, the nitrogen and oxygen atoms are expected to have significant negative partial charges, confirming their roles as nucleophilic and hydrogen-bond accepting centers.
Electrostatic Potential (ESP) Maps : ESP maps provide a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, such as the lone pair of the nitrogen atom. Regions of positive potential (blue) indicate electron-poor areas susceptible to nucleophilic attack.
These computational tools predict that the reactivity of this compound will be dominated by the nucleophilicity of the nitrogen atom and the properties of the hydroxyl group. The strained nature of the ring also makes it susceptible to ring-opening reactions under appropriate conditions, a process that can be modeled computationally to understand the transition state and activation energy. acs.orgacs.org
Advanced Theoretical Models in Organic Chemistry for Azetidine Systems
The study of azetidine systems benefits from a range of advanced theoretical models that provide increasingly accurate and detailed information. The choice of method depends on the desired balance between computational cost and accuracy.
Table 2: Common Computational Methods for Studying Azetidine Systems
| Method Type | Specific Examples | Applications in Azetidine Chemistry |
|---|---|---|
| Ab Initio | Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), Coupled-Cluster (CCSD) | High-accuracy geometry optimizations and energy calculations for small azetidine systems. Used as a benchmark for other methods. nih.gov |
| Density Functional Theory (DFT) | B3LYP, M05-2X, M06-2X | Widely used for geometry optimization, frequency calculations, reaction mechanism studies (transition state searching), and prediction of electronic properties. nih.govcuny.edu Offers a good compromise between accuracy and cost. |
| Semi-empirical Methods | AM1, PM5 | Faster calculations for larger systems or for initial screening. Used for calculating properties like pKₐ in solution with models like COSMO. mdpi.com |
| Molecular Mechanics (Force Fields) | MMFF94, OPLS, AMBER | Used for conformational analysis of large molecules containing azetidine rings and for molecular dynamics simulations. nih.gov Particularly useful for studying interactions in a biological context. |
| Solvation Models | Self-Consistent Reaction Field (SCRF), Conductor-like Screening Model (COSMO), Solvation Model Density (SMD) | Used in conjunction with quantum mechanical methods to simulate the effects of a solvent on molecular properties, conformations, and reaction pathways. nih.govmdpi.commdpi.com |
Modern computational research often employs a combination of these methods. For instance, DFT calculations with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d) or larger) are commonly used to investigate reaction mechanisms and conformational preferences of azetidines. acs.orgcuny.edu For greater accuracy, results may be benchmarked against higher-level ab initio calculations. Molecular dynamics simulations using classical force fields can then be used to study the dynamic behavior of these molecules over time, particularly in solution or when interacting with other molecules. These advanced models are indispensable for modern chemical research, providing a level of detail that complements and guides experimental work.
Strategic Applications of 3 Tert Butyl Azetidin 3 Ol in Organic Synthesis
3-(Tert-butyl)azetidin-3-ol as a Versatile Chiral Building Block
The synthesis of enantiopure compounds is a cornerstone of pharmaceutical development, as the biological activity of a molecule is often dependent on its absolute stereochemistry. mdpi.com Chiral 3-hydroxyazetidine scaffolds, including enantiomerically pure forms of this compound, are highly valuable as intermediates in the synthesis of complex chiral molecules. These building blocks can be prepared through various asymmetric synthesis strategies, which often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome. nih.govtcichemicals.com
One established approach to creating chiral azetidines involves the use of N-tert-butanesulfinamide as a chiral auxiliary. This methodology allows for the diastereoselective addition of nucleophiles to sulfinylimines, leading to the formation of chiral amines that can be subsequently cyclized to form enantioenriched aziridines or other heterocycles. rsc.org While not a direct synthesis of this compound, this highlights a general and powerful strategy for accessing chiral nitrogen-containing rings.
Furthermore, chiral azetidin-3-ones, which are direct precursors to 3-hydroxyazetidines, can be synthesized through methods like the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This route provides access to chiral azetidin-3-ones with high enantiomeric excess, which can then be subjected to nucleophilic addition with a tert-butyl Grignard reagent to stereoselectively form chiral this compound. The resulting chiral tertiary alcohol is a versatile building block, enabling the synthesis of a wide array of enantiopure compounds by leveraging the stereocenter to direct subsequent reactions.
Preparation of Densely Functionalized Azetidine (B1206935) Derivatives
This compound, particularly when its nitrogen is protected (e.g., as an N-Boc derivative), serves as an excellent platform for the synthesis of densely functionalized azetidines. The two primary sites for functionalization are the 3-hydroxyl group and the ring nitrogen.
The hydroxyl group can be readily modified through various reactions. For instance, O-alkylation of the closely related N-Boc-3-hydroxyazetidine with different benzyl (B1604629) bromides demonstrates a straightforward method to introduce diverse appendages at the C3-oxygen. This reaction typically proceeds under basic conditions, using reagents like potassium tert-butoxide to deprotonate the alcohol, followed by nucleophilic substitution. scintica.com
| Starting Material | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| Tert-butyl 3-hydroxyazetidine-1-carboxylate | 1-(bromomethyl)-2-fluoro-4-(trifluoromethoxy)benzene | KOtBu, THF, rt, 14h | Tert-butyl 3-((2-fluoro-4-(trifluoromethoxy)benzyl)oxy)azetidine-1-carboxylate | scintica.com |
| Tert-butyl 3-hydroxyazetidine-1-carboxylate | 2-(bromomethyl)-1-chloro-4-(trifluoromethyl)benzene | KOtBu, THF, rt | Tert-butyl 3-((2-chloro-4-(trifluoromethyl)benzyl)oxy)azetidine-1-carboxylate | scintica.com |
The azetidine nitrogen, after removal of a protecting group like Boc using acid (e.g., trifluoroacetic acid), becomes a nucleophilic site for further elaboration. scintica.com It can undergo reactions such as acylation, sulfonylation, or reductive amination to introduce a wide range of functional groups, contributing to the molecular diversity of the resulting derivatives. nih.gov The synthesis of azetidine-based amino acid derivatives has been achieved through aza-Michael additions, starting from an N-Boc-azetidin-3-one precursor, further showcasing the versatility of the C3 position for creating densely functionalized products. nih.gov
Construction of Complex Molecular Architectures
The inherent ring strain and defined three-dimensional geometry of the azetidine scaffold make it an attractive component in the construction of more complex molecular architectures, including fused, bridged, and spirocyclic systems. nih.govnih.gov These complex structures are of significant interest in drug discovery as they can explore novel regions of chemical space.
Starting from precursors like N-Boc-3-oxoazetidine, which is readily converted from this compound by oxidation, a variety of complex scaffolds can be accessed. For example, reaction with a zinc/copper couple and propargyl bromide yields an N-Boc-3-hydroxy-3-(prop-2-yn-1-yl)azetidine. This intermediate can then undergo gold-catalyzed cyclization to form a spirocyclic azetidine. arkat-usa.org
The diversification of densely functionalized azetidine cores has been shown to provide access to a wide variety of complex ring systems. nih.gov Key strategies for building these architectures are summarized below.
| Architecture Type | Synthetic Strategy | Precursor Type | Reference |
|---|---|---|---|
| Spirocyclic Azetidines | Intramolecular cyclization of a C3-functionalized azetidine. | 3-Hydroxy-3-(alkynyl)azetidine | arkat-usa.org |
| Fused Azetidines (8-membered ring) | Ring-closing metathesis of a di-alkenyl substituted azetidine. | N-allyl, C3-allyl azetidine derivative | nih.gov |
| Bridged Azetidines | Intramolecular cyclization involving the azetidine nitrogen and a C3-substituent. | Densely functionalized azetidine core | nih.gov |
Utility in Scaffold Diversification and Library Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy used in drug discovery to generate collections of structurally diverse small molecules for biological screening. The azetidine scaffold is exceptionally well-suited for DOS due to its conformational rigidity and the multiple points available for diversification. nih.gov
Research has demonstrated the synthesis and diversification of densely functionalized azetidine ring systems to create libraries of fused, bridged, and spirocyclic compounds aimed at discovering new therapeutics, particularly for the central nervous system (CNS). nih.govnih.gov A key approach involves the solid-phase synthesis of large compound libraries. For instance, a 1976-membered library of spirocyclic azetidines was successfully constructed. nih.govresearchgate.net This process begins with a core azetidine scaffold, which is attached to a solid support. The scaffold is then systematically treated with a diverse set of reagents (e.g., sulfonyl chlorides, isocyanates, acids, and aldehydes) in a combinatorial fashion to generate a large collection of unique molecules. researchgate.net
The use of 3-hydroxyazetidine derivatives is central to creating these initial scaffolds. The hydroxyl group and the nitrogen atom are orthogonal reaction handles that can be addressed sequentially to build molecular complexity and diversity. This modular approach allows for the rapid generation of thousands of related compounds, significantly accelerating the process of identifying new lead molecules in drug discovery programs. rsc.org
Role in the Development of Azetidine-Based Reagents and Ligands
In addition to being incorporated into drug candidates, azetidine derivatives are also valuable for creating specialized chemical tools, such as chiral ligands and reagents for asymmetric catalysis. The development of novel chiral ligands is crucial for advancing enantioselective synthesis, enabling the production of single-enantiomer drugs with improved efficacy and safety profiles. nih.gov
While specific examples deriving directly from this compound are not widespread, the structural features of chiral 3-hydroxyazetidines make them highly promising candidates for ligand design. The combination of a stereogenic center at C3 and the nitrogen atom provides two potential coordination sites, making them suitable for forming bidentate ligands that can coordinate to a metal center. The rigid four-membered ring pre-organizes these coordination sites, which can lead to high levels of stereocontrol in catalytic reactions.
A review of the literature highlights the successful use of other chiral azetidines as ligands in various asymmetric reactions, including hydroboronation, Diels-Alder reactions, and cyclopropanation. researchgate.net Given these precedents, chiral this compound represents an attractive and underdeveloped scaffold for the design of a new generation of ligands and catalysts for asymmetric synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
